molecular formula C50H38 B12580032 1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene CAS No. 581073-35-0

1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene

Cat. No.: B12580032
CAS No.: 581073-35-0
M. Wt: 638.8 g/mol
InChI Key: HMFLOZLRJPBROM-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure, followed by various substitution reactions to introduce the phenylene and ethene groups. The reaction conditions often require high temperatures and the use of catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.

Comparison with Similar Compounds

Similar Compounds

  • **1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetraphenylmethane
  • **1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetraphenylethane

Uniqueness

1,1’,1’‘,1’‘’-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of phenylene and ethene groups, which confer distinct electronic and structural properties. These properties make it particularly valuable in applications requiring precise molecular architecture, such as organic electronics and advanced materials.

Properties

CAS No.

581073-35-0

Molecular Formula

C50H38

Molecular Weight

638.8 g/mol

IUPAC Name

1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C50H38/c1-5-23-43(24-6-1)49(44-25-7-2-8-26-44)37-47-31-17-15-21-41(47)35-33-39-19-13-14-20-40(39)34-36-42-22-16-18-32-48(42)38-50(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-38H

InChI Key

HMFLOZLRJPBROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=CC=CC=C3C=CC4=CC=CC=C4C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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